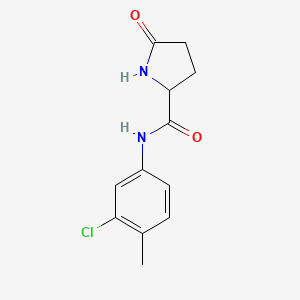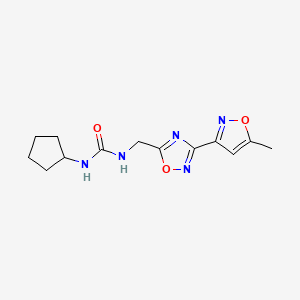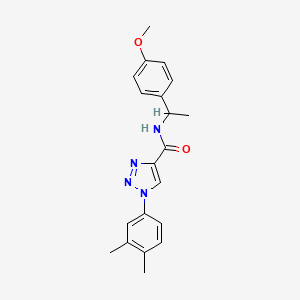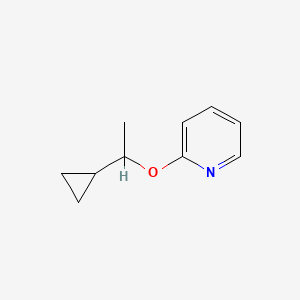![molecular formula C21H22N4O4 B2788385 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide CAS No. 1396624-78-4](/img/structure/B2788385.png)
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide”:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and inflammatory conditions. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Chemical Biology
In chemical biology, this compound is used to study the interactions between small molecules and biological systems. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms. This can lead to the identification of new drug targets and the development of novel therapeutic strategies .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationship (SAR) of this compound to optimize its pharmacokinetic and pharmacodynamic properties. By modifying its chemical structure, researchers aim to enhance its efficacy, reduce toxicity, and improve its overall drug-like properties. This process is crucial for the development of new and effective medications .
Neuroscience Research
This compound is also investigated for its potential effects on the central nervous system. Studies focus on its ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Its impact on synaptic plasticity and neuroprotection is of particular interest .
Oncology
In oncology, this compound is studied for its anti-cancer properties. Researchers examine its ability to inhibit the growth of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. Its potential as a chemotherapeutic agent is evaluated through in vitro and in vivo studies, aiming to develop new cancer treatments .
Inflammation and Immunology
The compound’s role in modulating the immune response and reducing inflammation is another area of research. Scientists investigate its effects on various inflammatory pathways and its potential to treat autoimmune diseases and chronic inflammatory conditions. Its ability to inhibit specific inflammatory mediators makes it a promising candidate for anti-inflammatory drugs .
Biochemical Assays
This compound is used in various biochemical assays to study enzyme activity, protein-protein interactions, and cellular signaling pathways. Its specific binding properties make it a useful tool for probing the function of biological molecules and understanding their role in health and disease .
Toxicology Studies
Toxicologists study this compound to assess its safety profile and potential toxic effects. These studies are essential for determining the compound’s suitability for use in humans and for identifying any adverse effects that may arise from its use. Understanding its toxicity is crucial for the development of safe and effective drugs .
These applications highlight the versatility and importance of this compound in scientific research. Each field leverages its unique properties to advance our understanding of biological processes and develop new therapeutic strategies.
Based on general information about similar compounds and their applications in scientific research. Specific studies and detailed data may vary.
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
特性
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-16(19(26)22-15-8-4-5-9-17(15)28-2)25-12-6-7-14(21(25)27)20-23-18(24-29-20)13-10-11-13/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUJBQVZMBUHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2788304.png)
![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)
![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2788307.png)
![N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2788310.png)



![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)
![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)